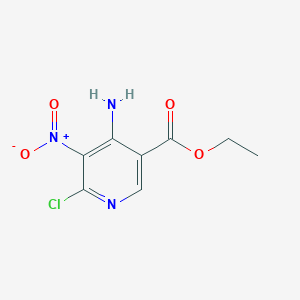

Ethyl 4-amino-6-chloro-5-nitronicotinate

CAS No.: 690635-35-9

Cat. No.: VC2643865

Molecular Formula: C8H8ClN3O4

Molecular Weight: 245.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690635-35-9 |

|---|---|

| Molecular Formula | C8H8ClN3O4 |

| Molecular Weight | 245.62 g/mol |

| IUPAC Name | ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H8ClN3O4/c1-2-16-8(13)4-3-11-7(9)6(5(4)10)12(14)15/h3H,2H2,1H3,(H2,10,11) |

| Standard InChI Key | NTNJJLYBWLJZBS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl |

| Canonical SMILES | CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl |

Introduction

Structural Characteristics and Physical Properties

Ethyl 4-amino-6-chloro-5-nitronicotinate is a substituted pyridine derivative with multiple functional groups arranged around a central pyridine ring. The compound features an amino group at position 4, a chlorine atom at position 6, a nitro group at position 5, and an ethyl carboxylate group at position 3, creating a molecule with diverse chemical reactivity profiles .

Chemical Identity and Basic Properties

The following table summarizes the key identifying information and physical properties of ethyl 4-amino-6-chloro-5-nitronicotinate:

| Property | Value |

|---|---|

| CAS Number | 690635-35-9 |

| IUPAC Name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate |

| Molecular Formula | C₈H₈ClN₃O₄ |

| Molecular Weight | 245.62 g/mol |

| MFCD Number | MFCD14581634 |

The compound has several synonyms in chemical literature, including "3-Pyridinecarboxylic acid, 4-amino-6-chloro-5-nitro-, ethyl ester" and "4-Amino-6-chloro-5-nitro-pyridine-3-carboxylic acid ethyl ester" . These alternative nomenclatures reflect the different conventions used in chemical databases and research publications.

Physicochemical Characteristics

Ethyl 4-amino-6-chloro-5-nitronicotinate possesses important physicochemical properties that influence its behavior in chemical reactions and biological systems:

| Parameter | Value | Significance |

|---|---|---|

| LogP | 2.50650 / 2.35 | Indicates moderate lipophilicity |

| Polar Surface Area (PSA) | 111.03 / 108 Ų | Important for membrane permeability prediction |

| Heavy Atoms Count | 16 | Structural complexity indicator |

| Rotatable Bond Count | 4 | Affects molecular flexibility |

| Number of Rings | 1 | Basic structural feature |

| Carbon Bond Saturation (Fsp3) | 0.25 | Indicates aromaticity dominance |

| Hydrogen Bond Acceptors | 5 | Important for intermolecular interactions |

| Hydrogen Bond Donors | 1 | Influences solubility and binding properties |

The moderate LogP value of approximately 2.5 suggests a balance between hydrophilic and lipophilic character, which may be favorable for certain pharmaceutical applications requiring membrane permeability . The substantial polar surface area indicates potential limitations in passive membrane diffusion but good water solubility.

Synthesis and Preparation Methods

Ethyl 4-amino-6-chloro-5-nitronicotinate can be synthesized through selective amination of ethyl 4,6-dichloro-5-nitronicotinate. The documented synthesis route provides important insights into the preparation of this compound under laboratory conditions.

Chemical Reactivity and Reaction Profiles

The structural features of ethyl 4-amino-6-chloro-5-nitronicotinate confer specific reactivity patterns that are relevant to its applications in organic synthesis and medicinal chemistry.

Reactive Centers

Ethyl 4-amino-6-chloro-5-nitronicotinate contains several reactive functional groups:

-

The remaining chlorine atom at position 6 serves as a potential site for further nucleophilic aromatic substitution reactions

-

The primary amino group can participate in numerous transformations including acylation, alkylation, and diazotization

-

The nitro group offers possibilities for reduction to an amino group or other nitrogen-containing functionalities

-

The ethyl ester group provides opportunities for hydrolysis, transesterification, or reduction

These reactive centers make the compound versatile as an intermediate in multi-step synthetic pathways .

Applications in Research and Development

Ethyl 4-amino-6-chloro-5-nitronicotinate has been identified in scientific literature primarily as an intermediate in synthetic pathways and as a compound with potential pharmaceutical applications.

| Identifier | Value |

|---|---|

| CAS Number | 690635-35-9 |

| MDL Number | MFCD14581634 |

| HS Code | 2933399090 / 2933399990 |

These identifiers facilitate tracking for import/export, regulatory compliance, and inventory management .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume